

Technical Guide: n-Heptyl 4-hydroxybenzoate-d4

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Compound of Interest

Compound Name: n-Heptyl 4-hydroxybenzoate-d4

Cat. No.: B15140528

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This technical guide provides an in-depth overview of **n-Heptyl 4-hydroxybenzoate-d4**, a deuterated analog of the preservative n-Heptyl 4-hydroxybenzoate (heptylparaben). This isotopically labeled compound is a crucial tool in analytical and research settings, particularly for its application as an internal standard in mass spectrometry-based quantification methods.

Core Compound Data

n-Heptyl 4-hydroxybenzoate-d4 is synthetically derived from its non-deuterated counterpart, with four hydrogen atoms on the phenyl ring replaced by deuterium. This substitution results in a higher molecular weight, allowing for its differentiation from the endogenous compound in analytical assays without altering its chemical properties.

Physicochemical Properties

A summary of the key quantitative data for **n-Heptyl 4-hydroxybenzoate-d4** and its non-deuterated form is presented below.



Property	n-Heptyl 4- hydroxybenzoate-d4	n-Heptyl 4- hydroxybenzoate
CAS Number	2708280-12-8[1][2]	1085-12-7[3]
Molecular Formula	HOC6D4COO(CH2)6CH3[1]	C14H20O3[4]
Molecular Weight	240.17 g/mol [1]	236.31 g/mol [4]
Isotopic Purity	≥98 atom % D[1]	Not Applicable
Appearance	White to cream or pale yellow solid/powder[1][4]	White to cream or pale yellow solid/powder[4]
Melting Point	Not specified	46-51 °C[5]
Boiling Point	Not specified	~338.77 °C (estimated)[5]
Solubility	Not specified	Soluble in alcohol, phenoxyethanol, propylene glycol; Insoluble in water[5]

Application in Analytical Chemistry

The primary application of **n-Heptyl 4-hydroxybenzoate-d4** is as an internal standard for the quantification of parabens in various matrices, including cosmetics, personal care products, and environmental samples.[6] Its use is particularly advantageous in liquid chromatographymass spectrometry (LC-MS) methods.

Role as an Internal Standard

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. Since **n-Heptyl 4-hydroxybenzoate-d4** is chemically identical to the analyte of interest (heptylparaben) but has a different mass, it coelutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.

Experimental Protocols



The following is a representative protocol for the quantification of parabens in cosmetic creams using LC-MS/MS with **n-Heptyl 4-hydroxybenzoate-d4** as an internal standard. This protocol is a composite based on established methods for paraben analysis.[2][7]

I. Materials and Reagents

- Sample: Cosmetic cream
- Internal Standard (IS): n-Heptyl 4-hydroxybenzoate-d4 solution (e.g., 1 μg/mL in methanol)
- Extraction Solvent: 1:1 (v/v) Methanol:Acetonitrile
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Analytical Standards: Methylparaben, ethylparaben, propylparaben, butylparaben, heptylparaben
- Equipment:
 - Vortex mixer
 - Centrifuge
 - Syringe filters (0.22 μm)
 - Autosampler vials
 - High-Performance Liquid Chromatography (HPLC) system
 - Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

II. Sample Preparation

- Weighing: Accurately weigh 100 mg of the cosmetic cream sample into a centrifuge tube.
- Spiking: Add a precise volume of the n-Heptyl 4-hydroxybenzoate-d4 internal standard solution to the sample.



- Extraction: Add 5 mL of the extraction solvent to the tube.
- Homogenization: Vortex the sample for 2 minutes to ensure thorough mixing and extraction of the parabens.
- Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid excipients.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

III. LC-MS/MS Analysis

- · Chromatographic Separation:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
 - Injection Volume: 5 μL
 - Flow Rate: 0.4 mL/min
 - Gradient Elution:
 - Start at 30% Mobile Phase B, hold for 1 minute.
 - Linearly increase to 95% Mobile Phase B over 5 minutes.
 - Hold at 95% Mobile Phase B for 2 minutes.
 - Return to 30% Mobile Phase B and equilibrate for 2 minutes.
- Mass Spectrometry Detection:
 - Ionization Mode: Negative Electrospray Ionization (ESI-)
 - Analysis Mode: Multiple Reaction Monitoring (MRM)
 - Monitor the specific precursor-to-product ion transitions for each paraben and the internal standard.

IV. Quantification

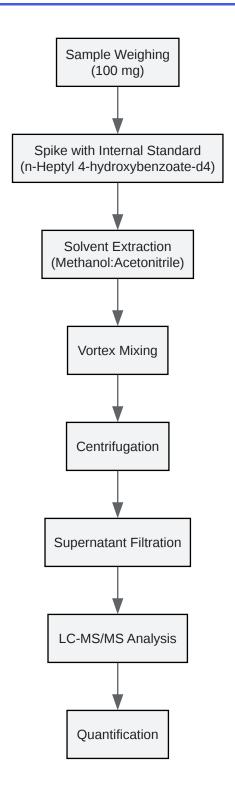


Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analytical standards. Determine the concentration of parabens in the samples from this calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship in using an internal standard for quantification.

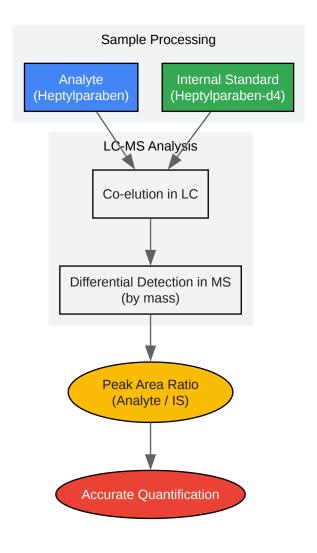




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Experimental workflow for paraben quantification.





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Logic of quantification using an internal standard.

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